molecular formula C₂₆H₂₁F₂N₅O₃ B560669 c-Kit-IN-1 CAS No. 1225278-16-9

c-Kit-IN-1

Número de catálogo B560669
Número CAS: 1225278-16-9
Peso molecular: 489.47
Clave InChI: WWOXKWLDMLMYQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“c-Kit-IN-1” is a dual inhibitor of c-Kit and c-MET . It is involved in intracellular signaling, and the mutated form of c-Kit plays a crucial role in the occurrence of some cancers .


Molecular Structure Analysis

The molecular formula of “c-Kit-IN-1” is C26H21F2N5O3 . The structure of c-Kit is in a fully active form, with ordered kinase activation and phosphate-binding loops .


Physical And Chemical Properties Analysis

“c-Kit-IN-1” has a molecular weight of 489.5 g/mol. It has 2 hydrogen bond donor count and 7 hydrogen bond acceptor count .

Aplicaciones Científicas De Investigación

Treatment of Gastrointestinal Stromal Tumors (GISTs)

“c-Kit-IN-1” has been studied for its potential in treating GISTs, which are the most common mesenchymal neoplasms of the gastrointestinal tract. These tumors are often associated with mutations and abnormal activation of c-KIT and PDGFRα kinases. Inhibitors targeting these kinases, like “c-Kit-IN-1”, could provide therapeutic options for GIST treatment. Studies involving molecular modeling and dynamics simulation have shown that certain derivatives of “c-Kit-IN-1” form strong hydrogen bonds with key amino acids in c-KIT and PDGFRα, suggesting their efficacy in inhibiting these kinases .

Overcoming Drug Resistance in Cancer Therapy

Resistance to drugs like imatinib, a standard treatment for certain cancers, is a significant challenge. “c-Kit-IN-1” derivatives have been identified as potential c-KIT inhibitors that can overcome imatinib resistance. These derivatives have shown promising results in inhibiting c-KIT mutations resistant to imatinib and reducing the proliferation of cancer cells in GIST-T1 and HMC1.2 cell lines .

Kinase Selectivity and Differential Cytotoxicity

The selectivity of kinase inhibitors is crucial for minimizing off-target effects. “c-Kit-IN-1” has been evaluated for its kinase selectivity profile, showing reasonable selectivity among kinases. Moreover, it exhibits differential cytotoxicity, meaning it can target cancer cells with specific c-KIT mutations while sparing normal cells. This property is essential for developing safer cancer treatments .

Inhibition of Cell Migration and Invasion

Metastasis is a process where cancer cells spread from the primary tumor to other parts of the body. “c-Kit-IN-1” derivatives have been shown to block the migration and invasion of cancer cells, which are critical steps in metastasis. By inhibiting these processes, “c-Kit-IN-1” could potentially prevent or reduce the spread of cancer .

Suppression of Anchorage-Independent Growth

Cancer cells often gain the ability to grow without being attached to a substrate, known as anchorage-independent growth. This ability is a hallmark of malignant transformation. “c-Kit-IN-1” has been found to suppress this type of growth in cancer cells, which could contribute to its anti-tumor activity .

Role in Embryonic Development and Cell Proliferation

PDGFRα, one of the targets of “c-Kit-IN-1”, plays a significant role in embryonic development, cell proliferation, and survival. By modulating the activity of PDGFRα, “c-Kit-IN-1” could influence these fundamental biological processes, which has implications for developmental biology and regenerative medicine .

Direcciones Futuras

Based on the outcomes of treatment of patients with c-Kit inhibitors, it is unlikely that Kit inhibitors alone can lead to cure. It seems that c-Kit mutations alone are not sufficient for tumorogenesis, but do play a crucial role in cancer occurrence . Therefore, future research could focus on identifying and co-targeting synergistic oncogenic pathways to improve outcomes .

Propiedades

IUPAC Name

1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOXKWLDMLMYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Kit-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.